Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate is an organic compound with the molecular formula C12H16FNO2. It is an ester derivative, characterized by the presence of a methyl ester group attached to a butanoate chain, which is further substituted with an amino, fluoro, and methyl group on the phenyl ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of an acid catalyst . Another method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The amino and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with the target site. The amino and fluoro groups may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2-Amino-4-chloro-5-methylphenyl)butanoate
- Methyl 4-(2-Amino-4-bromo-5-methylphenyl)butanoate
- Methyl 4-(2-Amino-4-iodo-5-methylphenyl)butanoate
Uniqueness
Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance metabolic stability and bioavailability, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H16FNO2 |
---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
methyl 4-(2-amino-4-fluoro-5-methylphenyl)butanoate |
InChI |
InChI=1S/C12H16FNO2/c1-8-6-9(11(14)7-10(8)13)4-3-5-12(15)16-2/h6-7H,3-5,14H2,1-2H3 |
InChI-Schlüssel |
OPDWBYVYYOPGBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)N)CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.